![molecular formula C21H22N4O B2528583 (3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 904812-40-4](/img/structure/B2528583.png)
(3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone
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Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl group and a 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group. The 3,4-dihydroquinolin-1(2H)-yl group is a common motif found in many natural products and synthetic molecules with a diverse range of biological activities . The 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group is a type of triazole, a class of compounds that are known for their wide range of biological activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the 3,4-dihydroquinolin-1(2H)-yl group might undergo reactions typical of other quinoline derivatives, while the 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group might participate in reactions characteristic of triazoles .
Scientific Research Applications
Piperidine Derivatives
Piperidine derivatives are a valuable class of nitrogen-containing heterocycles. Researchers have explored various applications for these compounds due to their diverse properties:
- Anti-Hypertensive Activity : Some piperidine derivatives exhibit anti-hypertensive effects, making them relevant in managing high blood pressure .
- Neurotoxic Activity : Certain piperidines have been investigated for their neurotoxic properties, which can be relevant in neuropharmacology research .
- Anti-Bacterial Properties : Piperidine derivatives have shown antibacterial activity, making them potential candidates for drug development .
- Treatment of Alzheimer’s Disease : Researchers have explored piperidines as potential agents for treating Alzheimer’s disease .
- Anticonvulsant Effects : Some piperidine derivatives exhibit anticonvulsant properties, which could be relevant in epilepsy research .
- Anti-Inflammatory and Anticancer Properties : Piperidines have been studied for their anti-inflammatory and anticancer effects .
- Antimalarial Activity : Certain piperidine derivatives show promise as antimalarial agents .
Dihydropyrrol-2-one Derivatives
Dihydropyrrol-2-ones are also important heterocycles with a wide range of applications:
- Antimicrobial Activity : Dihydropyrrol-2-ones exhibit antimicrobial effects, making them relevant in combating infections .
- Antitumor Properties : Some dihydropyrrol-2-one derivatives have demonstrated antitumor activity, which is significant in cancer research .
- Anti-Inflammatory Effects : Researchers have explored dihydropyrrol-2-ones as potential anti-inflammatory agents .
- Antifungal Activity : Certain dihydropyrrol-2-ones show antifungal properties, which could be useful in treating fungal infections .
- Antidiabetic Potential : Dihydropyrrol-2-ones have been investigated for their potential role in managing diabetes .
- Antibiotic Properties : Some dihydropyrrol-2-ones exhibit antibiotic effects, making them relevant in infectious disease research .
Basirat, N., Sajadikhah, S. S., & Zare, A. (2019). Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. Journal of Chemical Research, 44(1-2), 20–24. DOI: 10.1177/1747519819883881
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-3-16-10-12-18(13-11-16)25-15(2)20(22-23-25)21(26)24-14-6-8-17-7-4-5-9-19(17)24/h4-5,7,9-13H,3,6,8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRMOAQRIPPLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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